molecular formula C18H24N2O5S B2963691 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 315248-95-4

3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester

Cat. No.: B2963691
CAS No.: 315248-95-4
M. Wt: 380.5 g/mol
InChI Key: NMSLUOCQLYNUMW-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Material Science

Two-component Photoresists : Novel ester acetal polymers, including 1,3-Bis(2-(vinyloxy)ethoxy)benzene and related compounds, have been developed for use in two-component positive photoresists. These polymers exhibit high thermal stability and can be quickly acidolyzed in the presence of strong acid, suggesting potential applications in lithographic processes (Liyuan Wang, Z. Chu, & Long Cheng, 2007).

Polycarboxylate Superplasticizer : The synthesis of polycarboxylate superplasticizer from ethyl glucose, acrylic acid, and other compounds has shown to effectively retain moisture in concrete, highlighting the importance of esterified products in improving workability and stability of concrete (Xianghe Li et al., 2019).

Chemical Synthesis and Catalysis

Esterification for Ethyl Acrylate Production : A study on the production of ethyl acrylate from ethanol and acrylic acid emphasizes the role of esterification reactions in synthesizing esters used in varnishes, adhesives, and textile finishes. This research underscores the versatility of ester compounds in industrial applications (I. Chien et al., 2008).

Flame Retardance of Modified Polymers : Research on the modification of polyacrylonitrile with phosphorylamino groups, including acrylic acid-2-[(diethoxyphosphoryl)methylamino] ethyl ester, demonstrates significant increases in flame retardance, highlighting the potential of ester-functionalized polymers in enhancing fire safety (P. Joseph & Svetlana Tretsiakova-McNally, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester' involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with ethyl 3-aminocrotonate followed by esterification with ethanol and subsequent acidification to obtain the final product.", "Starting Materials": [ "4-(azepan-1-ylsulfonyl)aniline", "ethyl 3-aminocrotonate", "ethanol", "acid catalyst" ], "Reaction": [ "Step 1: 4-(azepan-1-ylsulfonyl)aniline is reacted with ethyl 3-aminocrotonate in the presence of a base catalyst to form the intermediate product.", "Step 2: The intermediate product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester intermediate.", "Step 3: The ethyl ester intermediate is then acidified to obtain the final product, 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester." ] }

CAS No.

315248-95-4

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoate

InChI

InChI=1S/C18H24N2O5S/c1-2-25-18(22)12-11-17(21)19-15-7-9-16(10-8-15)26(23,24)20-13-5-3-4-6-14-20/h7-12H,2-6,13-14H2,1H3,(H,19,21)

InChI Key

NMSLUOCQLYNUMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

solubility

not available

Origin of Product

United States

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